molecular formula C7H11ClN2O B2904844 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 1092301-09-1

5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B2904844
CAS No.: 1092301-09-1
M. Wt: 174.63
InChI Key: QMJCZRZSENJKDN-UHFFFAOYSA-N
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Description

5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Scientific Research Applications

5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazide with a chloromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or primary amines under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.

Mechanism of Action

The mechanism of action of 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can affect various pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-3-(methyl)-1,2,4-oxadiazole
  • 5-Butyl-3-(bromomethyl)-1,2,4-oxadiazole
  • 5-Butyl-3-(hydroxymethyl)-1,2,4-oxadiazole

Uniqueness

5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in scientific research and industry.

Properties

IUPAC Name

5-butyl-3-(chloromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-2-3-4-7-9-6(5-8)10-11-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJCZRZSENJKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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